2-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]-4-(methylsulfanyl)butanoic acid
Description
2-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]-4-(methylsulfanyl)butanoic acid is a complex organic compound with a unique structure that includes a bromophenyl group, a furan ring, and a butanoic acid moiety
Properties
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5S/c1-28-10-8-15(19(25)26)21-18(24)16(11-14-3-2-9-27-14)22-17(23)12-4-6-13(20)7-5-12/h2-7,9,11,15H,8,10H2,1H3,(H,21,24)(H,22,23)(H,25,26)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOVFJWAOGTDAQ-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the formation of a formamido group. The furan ring is then introduced through a series of reactions, and the final step involves the addition of the butanoic acid moiety. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]-4-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]-4-(methylsulfanyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the furan ring may facilitate binding to other biomolecules. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzophenone: Another brominated aromatic compound with different functional groups.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a similar bromophenyl group but different overall structure.
Uniqueness
2-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]-4-(methylsulfanyl)butanoic acid is unique due to its combination of a bromophenyl group, a furan ring, and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
